N-(2-methyl-1H-benzimidazol-5-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methyl-1H-benzimidazol-5-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-1H-benzimidazol-5-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Coupling with Chromenyl Acetate: The benzimidazole derivative is then coupled with 4-methyl-2-oxo-2H-chromen-7-yl acetate using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to improve yield and purity, as well as scaling up the reaction conditions to accommodate larger batch sizes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or chromenyl moieties.
Reduction: Reduction reactions could target the carbonyl groups present in the structure.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the benzimidazole or chromenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or alkylating agents under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-methyl-1H-benzimidazol-5-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide would depend on its specific biological target. Generally, benzimidazole derivatives are known to interact with various enzymes or receptors, potentially inhibiting or modulating their activity. The chromenyl moiety might also contribute to its biological effects by interacting with different molecular pathways.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole or mebendazole, which are known for their antiparasitic properties.
Chromenyl Derivatives: Compounds like coumarin, which have various biological activities.
Uniqueness
N-(2-methyl-1H-benzimidazol-5-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is unique due to the combination of the benzimidazole and chromenyl moieties, which might confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C20H17N3O4 |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
N-(2-methyl-3H-benzimidazol-5-yl)-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide |
InChI |
InChI=1S/C20H17N3O4/c1-11-7-20(25)27-18-9-14(4-5-15(11)18)26-10-19(24)23-13-3-6-16-17(8-13)22-12(2)21-16/h3-9H,10H2,1-2H3,(H,21,22)(H,23,24) |
InChI Key |
GSNTVLIPYNEGEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC3=CC4=C(C=C3)N=C(N4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.